2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide
Overview
Description
The compound of interest is part of a broader class of chemical entities that exhibit diverse and significant biological activities. These compounds often contain naphthalene as a core structure, which is known for its role in the development of fluorescent probes, pharmaceuticals, and advanced materials due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related naphthalene-based compounds involves multi-step chemical reactions, including catalytic acylation, condensation, and reductions. For example, a novel fluorescent probe for β-amyloids, incorporating a naphthalene moiety, was synthesized through catalytic acylation using 4-dimethylaminopyridine, showcasing the complexity and precision required in synthesizing such compounds (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of naphthalene-based compounds is characterized using various spectroscopic techniques such as NMR, IR, MS, and UV-Vis spectroscopy. These analyses reveal the compound's structural features, including the arrangement of functional groups and the electronic environment, which are crucial for its chemical behavior and interactions (Fa et al., 2015).
Scientific Research Applications
Behavioral Pharmacology and Potential Therapeutic Applications
The compound AR-A000002, which shares structural similarities with 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide, has been explored for its anxiolytic and antidepressant potential. It functions as a 5-HT1B antagonist, showing effects in various behavioral pharmacology paradigms that suggest potential utility in treating anxiety and affective disorders. This compound demonstrates the complex interactions between chemical structure and biological activity, opening avenues for the development of new therapeutic agents targeting serotonin receptors (Hudzik et al., 2003).
Genotoxic Potential and Environmental Concerns
Research on 1,4-naphthoquinone, a derivative of naphthalene and structurally related to the compound , highlights its genotoxic potential in vitro, presenting both environmental and health concerns. Despite negative results in in vivo genotoxicity assays, its clastogenic response in vitro underlines the importance of understanding the environmental presence and biological effects of naphthalene derivatives. This research underscores the need for comprehensive safety assessments of chemicals with structural similarities to 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide (Fowler et al., 2018).
Medicinal Chemistry and Drug Development
Naphthalimide derivatives, encompassing the core structure found in the compound of interest, have been identified for their extensive potential in medicinal applications. These derivatives interact with various biological entities, exhibiting potential as anticancer agents, with some reaching clinical trials. This highlights the importance of naphthalene-based structures in drug development and the diverse medicinal applications of these compounds, including in diagnostics and as therapeutic agents across a range of diseases (Gong et al., 2016).
properties
IUPAC Name |
2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBHTGLALGGOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401990 | |
Record name | 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |
CAS RN |
100930-00-5 | |
Record name | 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Leu-Gly β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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